molecular formula C7H3BrF3IZn B14883379 4-Bromo-3-(trifluoromethyl)phenylZinc iodide

4-Bromo-3-(trifluoromethyl)phenylZinc iodide

Cat. No.: B14883379
M. Wt: 416.3 g/mol
InChI Key: QLVSHDIJOXLIRC-UHFFFAOYSA-M
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Description

4-Bromo-3-(trifluoromethyl)phenylzinc iodide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of both bromine and trifluoromethyl groups on the phenyl ring enhances its reactivity and versatility in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)phenylzinc iodide typically involves the reaction of 4-Bromo-3-(trifluoromethyl)iodobenzene with zinc powder in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Bromo-3-(trifluoromethyl)iodobenzene+Zn4-Bromo-3-(trifluoromethyl)phenylzinc iodide\text{4-Bromo-3-(trifluoromethyl)iodobenzene} + \text{Zn} \rightarrow \text{this compound} 4-Bromo-3-(trifluoromethyl)iodobenzene+Zn→4-Bromo-3-(trifluoromethyl)phenylzinc iodide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates, ensuring high yield and purity of the final product. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)phenylzinc iodide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)phenylzinc iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenylzinc iodide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reactants and the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorophenylzinc iodide
  • 4-Bromo-2-fluorophenylzinc iodide
  • 3-Bromophenylzinc iodide
  • 3-Cyanophenylzinc iodide
  • 3-Chloro-4-methylphenylzinc iodide

Uniqueness

4-Bromo-3-(trifluoromethyl)phenylzinc iodide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity. The trifluoromethyl group also enhances the compound’s stability and solubility in organic solvents, making it a versatile reagent in various chemical transformations .

Properties

Molecular Formula

C7H3BrF3IZn

Molecular Weight

416.3 g/mol

IUPAC Name

1-bromo-2-(trifluoromethyl)benzene-4-ide;iodozinc(1+)

InChI

InChI=1S/C7H3BrF3.HI.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

QLVSHDIJOXLIRC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)C(F)(F)F)Br.[Zn+]I

Origin of Product

United States

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